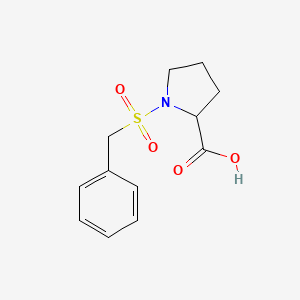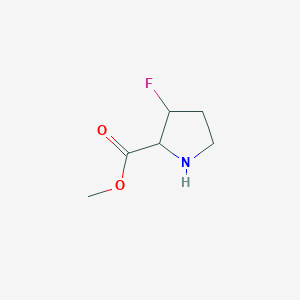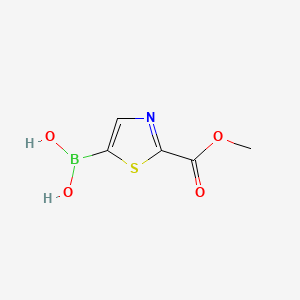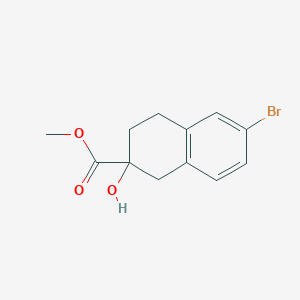
Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the bromination of a suitable precursor, followed by esterification and hydroxylation reactions. One common method involves the bromination of 1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromo compound is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester. Finally, hydroxylation is achieved using a suitable oxidizing agent such as hydrogen peroxide or a peracid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-bromo-2-pyridinecarboxylate
- 1,2,3,4-Tetrahydronaphthalene
- Methyl 6-bromo-2-hydroxybenzoate
Uniqueness
Methyl 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific combination of functional groups and its tetrahydronaphthalene backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
1344101-56-9 |
|---|---|
Molekularformel |
C12H13BrO3 |
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
methyl 6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-16-11(14)12(15)5-4-8-6-10(13)3-2-9(8)7-12/h2-3,6,15H,4-5,7H2,1H3 |
InChI-Schlüssel |
SPPSQPNREZVONG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCC2=C(C1)C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)

![[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13451974.png)
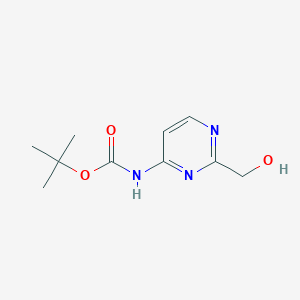
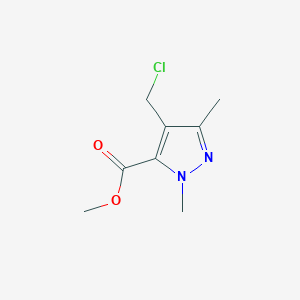
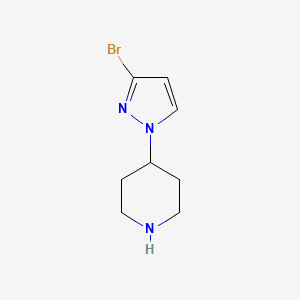
![2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid](/img/structure/B13451989.png)

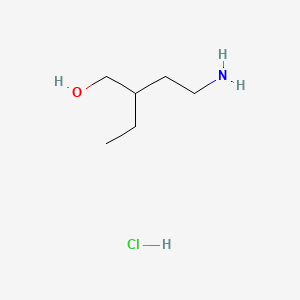
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13452016.png)
